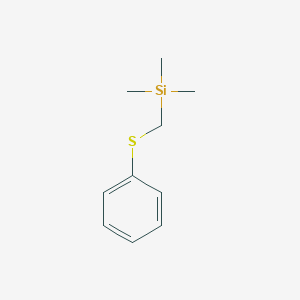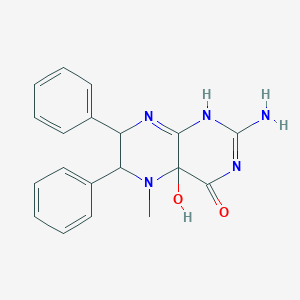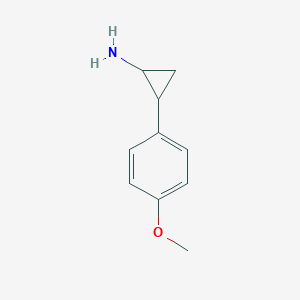
2-(4-Methoxyphenyl)Cyclopropanamine
概要
説明
2-(4-Methoxyphenyl)Cyclopropanamine is a cyclic amine compound that has garnered attention due to its potential therapeutic and industrial applications. This compound is characterized by a cyclopropane ring attached to an amine group and a methoxyphenyl group, making it a unique structure in the realm of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)Cyclopropanamine can be achieved through various methods. One common approach involves the reaction of 4-methoxyphenylmagnesium bromide with cyclopropanone, followed by reductive amination to introduce the amine group . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as Raney nickel and borohydride in hydrogenation reactions is common in industrial settings .
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)Cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various amine derivatives .
科学的研究の応用
2-(4-Methoxyphenyl)Cyclopropanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antifungal, antibacterial, and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism by which 2-(4-Methoxyphenyl)Cyclopropanamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on enzyme inhibition pathways, leading to its observed biological activities . Molecular docking studies have shown that it binds to active sites of enzymes, thereby modulating their activity .
類似化合物との比較
Similar Compounds
Some compounds similar to 2-(4-Methoxyphenyl)Cyclopropanamine include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a cyclopropane ring and a methoxyphenyl group, which imparts distinct chemical and biological properties. This unique structure makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-(4-methoxyphenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-8-4-2-7(3-5-8)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLDJNREJBDLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940551 | |
| Record name | 2-(4-Methoxyphenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19009-68-8 | |
| Record name | 2-(4-Methoxyphenyl)cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19009-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxytranylcypromine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019009688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methoxyphenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Methoxytranylcypromine interact with its target and what are the downstream effects?
A1: 4-Methoxytranylcypromine acts as a monoamine oxidase (MAO) inhibitor, primarily targeting type A MAO []. This inhibition prevents the breakdown of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the brain []. The downstream effect of this inhibition is an increase in the concentration of these neurotransmitters in the synaptic cleft, which is thought to contribute to its antidepressant effects [].
Q2: How does the structure of 4-Methoxytranylcypromine compare to Tranylcypromine, and does this impact its activity?
A2: 4-Methoxytranylcypromine is a ring-substituted analogue of Tranylcypromine, featuring a methoxy group (–OCH3) at the para position of the phenyl ring []. This structural modification contributes to its enhanced inhibitory activity on type A MAO compared to Tranylcypromine [].
Q3: What are the effects of chronic 4-Methoxytranylcypromine administration on neurotransmitter levels in the rat brain?
A3: Chronic administration of 4-Methoxytranylcypromine for 28 days leads to a significant increase in 5-hydroxytryptamine (serotonin) levels in various brain regions, including the pons-medulla, hypothalamus, and hippocampus, compared to both vehicle-treated rats and those treated with an equimolar dose of Tranylcypromine []. This suggests that the methoxy substitution may enhance the drug's ability to elevate serotonin levels in specific brain regions, potentially influencing its therapeutic efficacy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


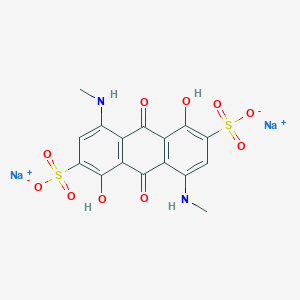
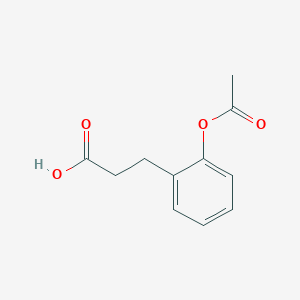
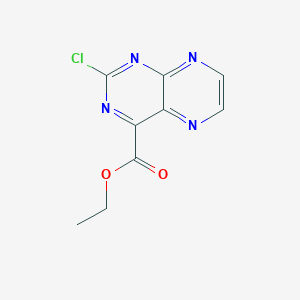
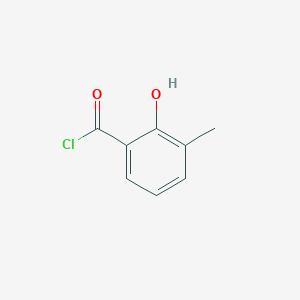
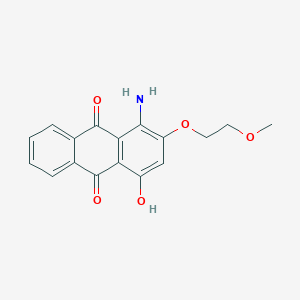
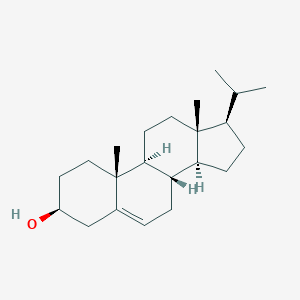

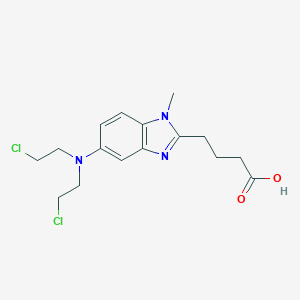
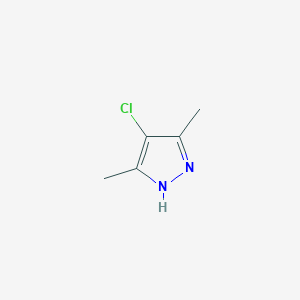
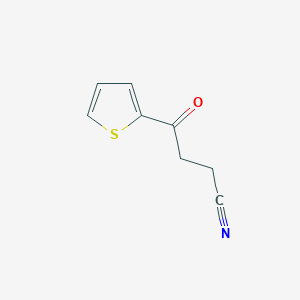
![hexasodium;4-hydroxy-5-[[4-[4-[2-[4-[[4-[(8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-1-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B91655.png)
